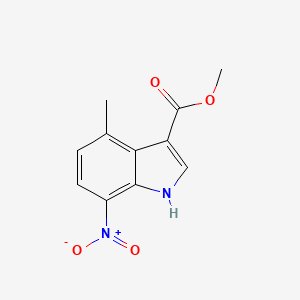
1-Chloro-3-(1-iodoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and an iodoethyl group is attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-chloro-3-ethylbenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure the selective introduction of iodine at the desired position on the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(1-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: Oxidation can occur at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield 1-chloro-3-ethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 1-chloro-3-(1-ethoxyethyl)benzene when using ethanol.
Oxidation: Products include 1-chloro-3-(1-formylethyl)benzene or 1-chloro-3-(1-carboxyethyl)benzene.
Reduction: The major product is 1-chloro-3-ethylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-3-(1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which is useful in tracing biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(1-iodoethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms on the benzene ring influence the reactivity and selectivity of the compound in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 1-Chloro-2-iodobenzene
- 1-Chloro-4-iodobenzene
- 1-Chloro-3-ethylbenzene
Comparison: 1-Chloro-3-(1-iodoethyl)benzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity patterns compared to other similar compounds. For instance, 1-Chloro-2-iodobenzene and 1-Chloro-4-iodobenzene have different substitution patterns, affecting their chemical behavior and applications. The presence of the iodoethyl group in this compound also distinguishes it from 1-Chloro-3-ethylbenzene, providing additional sites for chemical modification .
Propiedades
Fórmula molecular |
C8H8ClI |
|---|---|
Peso molecular |
266.50 g/mol |
Nombre IUPAC |
1-chloro-3-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8ClI/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 |
Clave InChI |
GVRXUECRVLARPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


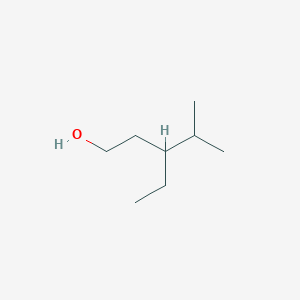
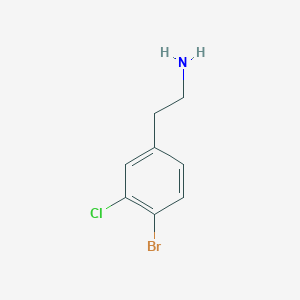
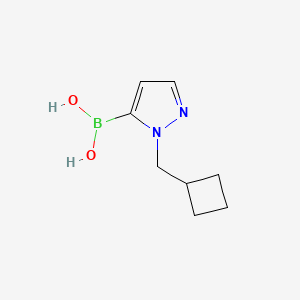
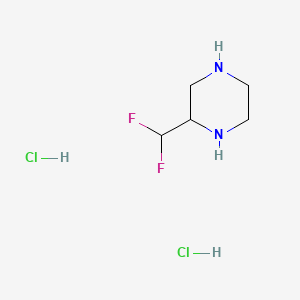
![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)


![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
